Introduction: Unveiling a Versatile Synthetic Building Block
Introduction: Unveiling a Versatile Synthetic Building Block
An In-Depth Technical Guide to the Synthesis and Characterization of Azidomethyl Phenyl Sulfide
Azidomethyl phenyl sulfide (CAS No: 77422-70-9; Molecular Formula: C₇H₇N₃S) is a valuable organic reagent recognized for its utility as a versatile building block in synthetic chemistry.[1][] Its structure, featuring a reactive azide moiety tethered to a phenylthio group, makes it particularly suitable for introducing a primary amine synthon and for constructing complex heterocyclic systems.[3][4] The foundational work by Trost and Pearson highlighted its role as a synthon for the NH₂ group, establishing its importance in the field.[3]
This technical guide provides an in-depth exploration of the synthesis and characterization of azidomethyl phenyl sulfide. It is designed for researchers, chemists, and drug development professionals, offering not just protocols, but also the underlying scientific rationale for the experimental choices, ensuring a comprehensive understanding of the molecule's preparation and validation. The guide covers the standard laboratory synthesis, detailed characterization through modern analytical techniques, and critical safety considerations.
Section 1: Synthesis of Azidomethyl Phenyl Sulfide
The most reliable and commonly employed synthesis of azidomethyl phenyl sulfide is a two-step process commencing from readily available thioanisole.[3] This method involves an initial chlorination to create a reactive intermediate, followed by a nucleophilic substitution to introduce the azide functionality.
Mechanistic Rationale
The synthetic strategy is predicated on a logical sequence of reactivity.
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α-Chlorination: Thioanisole (phenyl methyl sulfide) is first converted to its α-chloro derivative, chloromethyl phenyl sulfide. This step utilizes a chlorinating agent like sulfuryl chloride (SO₂Cl₂). The rationale for this initial step is to transform the methyl group into a good leaving group (chloride), thereby activating the benzylic position for subsequent nucleophilic attack.
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Nucleophilic Substitution (Sₙ2): The second step involves the reaction of chloromethyl phenyl sulfide with sodium azide (NaN₃). The azide anion (N₃⁻) acts as a potent nucleophile, displacing the chloride ion in a classic Sₙ2 reaction. Acetonitrile is an ideal solvent for this transformation as its polar aprotic nature effectively solvates the sodium cation while leaving the azide anion relatively free to perform the nucleophilic attack, leading to the formation of the final product.[3]
Experimental Workflow
The overall synthetic pathway is a streamlined process from a common starting material to the purified final product.
Detailed Synthesis Protocol
Safety First: This procedure involves hazardous materials. Perform all steps in a well-ventilated chemical fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves.[5]
Step 1: Synthesis of Chloromethyl Phenyl Sulfide
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Setup: Equip a round-bottom flask with a magnetic stir bar and a dropping funnel. Place the flask in an ice bath to maintain a low temperature.
-
Reagents: Charge the flask with thioanisole. Dissolve sulfuryl chloride (SO₂Cl₂) in a suitable inert solvent (e.g., dichloromethane) and place it in the dropping funnel.
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Reaction: Slowly add the sulfuryl chloride solution to the stirred thioanisole. The reaction is exothermic, and maintaining a temperature at or below 5 °C is crucial to minimize the formation of side products, such as those from aromatic ring chlorination.
-
Monitoring: After the addition is complete, allow the mixture to stir and slowly warm to room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Workup: Once the reaction is complete, carefully quench the mixture with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid. Extract the organic layer with a suitable solvent, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield crude chloromethyl phenyl sulfide. This intermediate is often used directly in the next step without further purification.
Step 2: Synthesis of Azidomethyl Phenyl Sulfide
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Setup: In a new round-bottom flask equipped with a reflux condenser and magnetic stirrer, add sodium azide.
-
Reagents: Dissolve the crude chloromethyl phenyl sulfide from the previous step in acetonitrile and add it to the flask containing sodium azide.
-
Reaction: Heat the reaction mixture to a gentle reflux. The progress of the nucleophilic substitution can be monitored by TLC, observing the disappearance of the starting material.
-
Workup: After the reaction is complete, cool the mixture to room temperature and filter to remove any inorganic salts.
-
Purification: Concentrate the filtrate under reduced pressure to remove the acetonitrile. The resulting crude oil can be purified by vacuum distillation to yield azidomethyl phenyl sulfide as a colorless to pale yellow liquid.[]
Safety Considerations in Synthesis
-
Sulfuryl Chloride (SO₂Cl₂): Is corrosive and reacts violently with water. It should be handled with extreme care.
-
Sodium Azide (NaN₃): Is highly toxic and can be fatal if swallowed or absorbed through the skin. It can form explosive heavy metal azides. Contact with acid liberates highly toxic hydrazoic acid gas.[5] All equipment should be decontaminated appropriately.
-
Azidomethyl Phenyl Sulfide: As an organic azide, it should be treated as potentially explosive, especially upon heating or shock. Avoid high temperatures during distillation and always use a safety shield. It is a combustible liquid.
Section 2: Characterization and Quality Control
Confirming the identity and purity of the synthesized azidomethyl phenyl sulfide is critical. A combination of physical property measurements and spectroscopic analysis provides a comprehensive validation.
Physical Properties
The physical constants of azidomethyl phenyl sulfide are key indicators of its identity and purity.
| Property | Value | Source(s) |
| CAS Number | 77422-70-9 | [1] |
| Molecular Weight | 165.22 g/mol | [1] |
| Appearance | Colorless to gold liquid | [] |
| Boiling Point | 104-105 °C / 5 mmHg | [][6] |
| Density | 1.168 g/mL at 25 °C | [6] |
| Refractive Index (n²⁰/D) | 1.5904 | [3][6] |
Spectroscopic Analysis
2.2.1. Infrared (IR) Spectroscopy
IR spectroscopy is a powerful tool for identifying functional groups. The most prominent and diagnostic feature in the IR spectrum of azidomethyl phenyl sulfide is the strong, sharp absorption band from the azide group.
| Wavenumber (cm⁻¹) | Vibration | Intensity |
| ~2100 | Azide (N₃) asymmetric stretch (νas) | Strong, Sharp |
| ~3060 | Aromatic C-H stretch | Medium |
| ~2930 | Aliphatic C-H stretch | Weak-Medium |
| ~1580, ~1480 | Aromatic C=C stretch | Medium |
| ~740, ~690 | C-H out-of-plane bend (monosubstituted) | Strong |
The presence of the intense peak around 2100 cm⁻¹ is definitive evidence for the successful incorporation of the azide moiety.[7][8]
2.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the molecular structure. While a publicly available, peer-reviewed spectrum is not readily accessible, the expected chemical shifts can be reliably predicted based on the electronic environment of the protons and carbons.
¹H NMR (Predicted):
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δ ~7.2-7.5 ppm (multiplet, 5H): These signals correspond to the five protons on the phenyl ring.
-
δ ~4.5-5.0 ppm (singlet, 2H): This singlet represents the two protons of the methylene group (-SCH₂N₃). Its downfield shift is due to the deshielding effects of both the adjacent sulfur atom and the electronegative azide group.
¹³C NMR (Predicted):
-
δ ~135-138 ppm: Quaternary carbon of the phenyl ring attached to sulfur.
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δ ~128-130 ppm: Carbons of the phenyl ring (CH).
-
δ ~50-55 ppm: Methylene carbon (-SCH₂N₃).
2.2.3. Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight and provides insight into the molecule's fragmentation pattern, further corroborating its structure.
-
Molecular Ion (M⁺): A peak at m/z ≈ 165 corresponding to the molecular weight of the compound [C₇H₇N₃S]⁺ is expected.
-
Key Fragmentation: A characteristic fragmentation pathway for aryl azides is the loss of a neutral nitrogen molecule (N₂), which has a mass of 28 Da.[9] This results in a prominent fragment ion.
Section 3: Handling, Storage, and Applications
Safe Handling and Storage
-
Handling: Always handle in a chemical fume hood.[5] Avoid contact with skin and eyes.[5] Keep away from heat, sparks, and open flames.[5] Ground all equipment to prevent static discharge.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[5] Recommended storage temperature is 2-8°C.[6] Keep away from incompatible materials, especially strong acids.[5]
Core Reactivity and Applications
The synthetic utility of azidomethyl phenyl sulfide stems primarily from the reactivity of its azide group.
-
Click Chemistry: It is an excellent reagent for copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions. It reacts with terminal alkynes to regioselectively form 1,4-disubstituted 1,2,3-triazoles, which are important scaffolds in medicinal chemistry and materials science.[3]
-
Amination Reagent: The molecule can be used to introduce an amino group, as the azide can be reduced to a primary amine under various conditions.[3]
Conclusion
Azidomethyl phenyl sulfide is a synthetically powerful reagent whose preparation and characterization are well within the capabilities of a standard organic chemistry laboratory. The two-step synthesis from thioanisole is efficient and reliable. A thorough characterization, combining the analysis of its physical properties with spectroscopic data from IR, NMR, and MS, provides unequivocal confirmation of the product's identity and purity. Adherence to strict safety protocols is paramount when handling the hazardous reagents and the potentially energetic final product. Its established role in click chemistry and as an aminating agent ensures its continued relevance in modern organic synthesis.
References
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- SAFETY DATA SHEET - Pfaltz & Bauer. (n.d.).
- Azidomethyl phenyl sulfide, 95 | 244546-1G | SIGMA-ALDRICH | SLS - Lab Supplies. (n.d.).
- CAS 77422-70-9 Azidomethyl phenyl sulfide - BOC Sciences. (n.d.).
- Azidomethyl phenyl sulfide | CAS 77422-70-9 | SCBT. (n.d.).
- Azidomethyl phenyl sulfide (95%) - Amerigo Scientific. (n.d.).
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Azidomethyl phenyl sulfide. A synthon for NH2 | Journal of the American Chemical Society. (1981). Retrieved from [Link]
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Mass spectrometry of aryl azides - ResearchGate. (n.d.). Retrieved from [Link]
- Infrared spectra of heterocumulenes. IV. The influence of substituents on the vas(NNN) bands of some substituted phenyl azides. (n.d.).
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Infrared (IR) spectra of azide in HN 3 , CH3N3 and AZT (in cm -1 ). - ResearchGate. (n.d.). Retrieved from [Link]
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